N-(3-Aminophenyl)-1-phenylmethanesulfonamide

Kinase Inhibition TAK1 Inflammation Signaling

Researchers studying TAK1-mediated signaling often face reproducibility issues when sourcing isomeric sulfonamide building blocks. N-(3-Aminophenyl)-1-phenylmethanesulfonamide (CAS 926203-10-3) solves this by providing a defined meta-amino substitution pattern critical for consistent target engagement. • Confirmed TAK1 inhibition: IC₅₀ 37 nM with a 95-fold selectivity window against CYP2C9 (IC₅₀ 3,500 nM). • Defined geometry: The 3-aminophenyl scaffold provides distinct spatial orientation for kinase ATP-binding pocket interactions, unlike ortho/para isomers. • Supply chain reliability: ≥95% purity, procured as a research-use-only small-molecule scaffold with documented synthetic feasibility.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33
CAS No. 926203-10-3
Cat. No. B2802771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)-1-phenylmethanesulfonamide
CAS926203-10-3
Molecular FormulaC13H14N2O2S
Molecular Weight262.33
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C13H14N2O2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10,14H2
InChIKeyLSWLLNWTTQBNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminophenyl)-1-phenylmethanesulfonamide Procurement & Specifications


N-(3-Aminophenyl)-1-phenylmethanesulfonamide (CAS: 926203-10-3) is a sulfonamide-class small molecule characterized by a phenylmethanesulfonyl group linked to a 3-aminophenyl scaffold, with molecular formula C₁₃H₁₄N₂O₂S and molecular weight 262.33 g/mol [1]. The compound functions as an aryl sulfonamide building block featuring a primary aromatic amine moiety, which serves as a versatile synthetic handle for derivatization and conjugation chemistry [2]. This compound is offered by research chemical suppliers at purity specifications typically ≥95% and is supplied as a research-use-only small-molecule scaffold .

TAK1 kinase pathway inhibition study context
Aromatic amine building block for focused library synthesis
Selectivity window for metabolic enzyme profiling (CYP450)

Why N-(3-Aminophenyl)-1-phenylmethanesulfonamide Is Irreplaceable


Phenylmethanesulfonamide derivatives exhibit highly variable target engagement and functional potency depending on the substitution pattern on the aminophenyl ring . Within the same sulfonamide scaffold class, compounds differing only in the position of the amino group (ortho-, meta-, or para-) demonstrate divergent target selectivity profiles and in vitro activity levels [1]. The 3-aminophenyl (meta) substitution confers distinct spatial orientation of the hydrogen-bond donor amine relative to the sulfonamide pharmacophore, influencing binding interactions with kinase ATP-binding pockets and zinc-containing metalloenzymes . Procurement of structurally analogous but isomeric compounds without confirmatory activity data introduces uncontrolled variables that compromise experimental reproducibility.

Meta (3-aminophenyl) substitution pattern may not be replicated by ortho- or para-positional isomers; target selectivity profiles can diverge.
Scaffold analogs without confirmed TAK1 kinase activity may produce non-comparable experimental results.
Isomeric replacement may alter hydrogen-bonding geometry and off-target kinase engagement; direct interchange requires validation.

N-(3-Aminophenyl)-1-phenylmethanesulfonamide Comparative Procurement Evidence


TAK1 Inhibition Potency vs. Structural Analogs

N-(3-Aminophenyl)-1-phenylmethanesulfonamide (CAS 926203-10-3) demonstrates measurable inhibitory activity against human TAK1/TAB1 kinase complex with an IC₅₀ of 37 nM in a baculovirus-expressed recombinant enzyme system [1]. By contrast, the structurally related phenylmethanesulfonamide derivative N-(4-(5-chlorobenzo[d]oxazol-2-yl)phenyl)-1-phenylmethanesulfonamide exhibits IC₅₀ >30,000 nM (>30 μM) against cholesteryl ester transfer protein (CETP), representing an >800-fold difference in target engagement potency across the scaffold class [2]. A third phenylmethanesulfonamide derivative, N,N'-(1,2-phenylene)bis(N-methyl-1-phenylmethanesulfonamide), displays variable potency of 6.7 nM against C5a receptor in human PMNC cells, underscoring that minor structural modifications within the phenylmethanesulfonamide class produce activity spanning four orders of magnitude (6.7 nM to >30,000 nM) [3].

TAK1 Inhibition vs Analogs
Cross-study context
IC₅₀ 37 nM (TAK1) vs >30,000 nM (CETP analog)
Reported >800-fold potency divergence across scaffold class
Baculovirus-expressed kinase; CETP activity assay
Kinase Inhibition TAK1 Inflammation Signaling

CYP2C9 Selectivity Counter-Screen

N-(3-Aminophenyl)-1-phenylmethanesulfonamide was evaluated in a CYP2C9 inhibition counter-screen to assess potential off-target liability in hepatic metabolism pathways. The compound exhibited an IC₅₀ of 3,500 nM (3.5 μM) against CYP2C9 in human liver microsomes using sulfaphenazole as a probe substrate [1]. This yields a selectivity ratio of approximately 95-fold (CYP2C9 IC₅₀ 3,500 nM divided by TAK1 IC₅₀ 37 nM), indicating substantial discrimination between the primary kinase target and this major drug-metabolizing enzyme. The positive control sulfaphenazole typically inhibits CYP2C9 with IC₅₀ values in the sub-micromolar range (approximately 0.3–0.8 μM), providing a benchmark for interpreting the 3.5 μM value as moderate CYP2C9 engagement rather than potent inhibition [2].

CYP2C9 Selectivity Window
Head-to-head
95-fold selectivity (CYP2C9 IC₅₀ 3,500 nM / TAK1 IC₅₀ 37 nM)
Supports off-target metabolic profiling
Human liver microsomes; sulfaphenazole positive control
Drug Metabolism CYP450 Selectivity

Positional Isomer Target Engagement Comparison

Comparative analysis of the three positional isomers of aminophenyl-phenylmethanesulfonamide reveals that N-(2-aminophenyl)-1-phenylmethanesulfonamide (ortho isomer) exhibits moderate antibacterial activity but is less potent than the meta isomer N-(3-aminophenyl)-1-phenylmethanesulfonamide in kinase inhibition assays . The N-(4-aminophenyl)-1-phenylmethanesulfonamide (para isomer) displays similar activity levels but with different selectivity profiles across target panels [1]. This positional isomer divergence is consistent with the broader structure-activity relationship observed in phenylmethanesulfonamide derivatives, where substitution pattern on the aniline ring critically modulates hydrogen-bonding geometry and hydrophobic interactions with target binding pockets .

Positional Isomer Divergence
Class-level inference
Meta isomer shows distinct kinase selectivity vs ortho/para isomers
Positional isomer activity may not transfer
Qualitative SAR divergence; orthogonal assay data recommended
Isomer Selectivity SAR Positional Isomers

Synthesis Yield Benchmark

The synthesis of N-(3-aminophenyl)-1-phenylmethanesulfonamide has been documented with a reported isolated yield of 19% following reaction of 3-aminophenylamine with methanesulfonyl chloride and subsequent purification by filtration and high-vacuum drying . The product was characterized by mass spectrometry (ES+) showing m/z 263 (M+H⁺), confirming the expected molecular ion corresponding to the parent compound . This established synthetic protocol and yield baseline provides researchers with a reference point for evaluating alternative synthetic routes, optimizing reaction conditions for improved yield, and planning material requirements for multi-step derivative synthesis campaigns.

Synthesis Yield
Data to verify
19% isolated yield
Supports route optimization review
MS (ES+) m/z 263 (M+H⁺) characterization
Synthetic Chemistry Yield Optimization Scale-Up

Commercial Purity Specifications

Multiple research chemical suppliers offer N-(3-aminophenyl)-1-phenylmethanesulfonamide (CAS 926203-10-3) with stated minimum purity specifications of 95% . This purity threshold is consistent with typical small-molecule research reagents intended for biochemical screening and medicinal chemistry applications. The compound is supplied as a versatile building block for further derivatization via the reactive aromatic amine functionality .

Commercial Purity
Data to verify
≥95% purity
Procurement quality benchmark
Additional purification recommended for biophysical assays
Quality Control Purity Procurement

N-(3-Aminophenyl)-1-phenylmethanesulfonamide Application Scenarios


TAK1 Kinase Inhibition Studies

Researchers investigating TAK1-mediated signaling pathways in inflammation, apoptosis, or cancer biology can utilize N-(3-aminophenyl)-1-phenylmethanesulfonamide as a reference TAK1 inhibitor with a documented IC₅₀ of 37 nM [1]. The compound's moderate potency and 95-fold selectivity window against CYP2C9 (IC₅₀ 3,500 nM) make it suitable as a tool compound for probing TAK1-dependent phenotypes in cellular assays where metabolic stability considerations are relevant . The established synthetic route (19% yield) enables in-house resynthesis and structural modification for structure-activity relationship (SAR) exploration .

Sulfonamide Scaffold Derivatization & Library Synthesis

The compound serves as a versatile phenylmethanesulfonamide building block featuring a reactive primary aromatic amine (meta-substituted) that can undergo acylation, alkylation, diazotization, or reductive amination chemistry [1]. The 3-aminophenyl (meta) substitution pattern provides distinct spatial geometry for constructing focused libraries targeting kinase ATP-binding pockets or zinc-containing metalloenzymes . The documented synthetic yield of 19% provides a baseline for route optimization and material planning in multi-gram library synthesis campaigns .

Positional Isomer SAR Exploration

The meta-amino substitution pattern (3-aminophenyl) of this compound produces a distinct activity and selectivity profile compared to the ortho- and para-amino positional isomers [1]. This isomer-specific behavior makes N-(3-aminophenyl)-1-phenylmethanesulfonamide a critical comparator in medicinal chemistry campaigns evaluating the optimal position of hydrogen-bond donor moieties on the sulfonamide scaffold . Researchers can use this compound alongside its positional isomers to systematically map the three-dimensional pharmacophore requirements for target engagement across kinase and metalloenzyme families .

CYP450 Liability Assessment

With a documented CYP2C9 IC₅₀ of 3,500 nM and a selectivity ratio of 95-fold relative to TAK1 inhibition (IC₅₀ 37 nM), this compound provides a calibrated reference point for benchmarking off-target CYP450 engagement in early-stage kinase inhibitor discovery [1]. The data support its use as a reference compound in counter-screening panels aimed at identifying structural modifications that improve selectivity while maintaining target potency .

Application
Selection Property
Validation Focus
TAK1 signal transduction research
Kinase inhibition activity profile
TAK1 pathway-response endpoints
Focused library synthesis
Aromatic amine reactivity and meta-substitution geometry
Derivatization efficiency and scaffold integrity
Positional isomer pharmacophore mapping
Meta-amino spatial orientation
Isomer-dependent selectivity profiling
Off-target metabolic profiling
CYP2C9 selectivity window
CYP450 inhibition counter-screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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